N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: Known for its VEGFR-2 inhibitory effect.
4-(3-Methoxyphenyl)aniline: Used in various organic synthesis applications.
Uniqueness
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrobenzamide moiety make it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-6-7-13(9-16(11)21(23)24)17(22)20-18-19-15(10-26-18)12-4-3-5-14(8-12)25-2/h3-10H,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHJSZGCTRCVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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